Taladegib Retains Potency Against the Vismodegib-Resistant D473H SMO Mutant (IC50 = 4.17 nM)
Taladegib inhibits the SMO D473H mutant receptor with an IC50 of 4.17 nM in a Gli luciferase reporter cell-based assay measuring SAG-induced Hh signaling [1]. This D473H mutation, which arises clinically in patients treated with vismodegib, completely abolishes vismodegib and sonidegib inhibitory activity at therapeutic concentrations [2]. The retention of low-nanomolar potency against this clinically relevant resistance variant represents a critical differentiation point for taladegib relative to first-generation SMO antagonists.
| Evidence Dimension | Inhibitory potency against D473H mutant SMO receptor |
|---|---|
| Target Compound Data | IC50 = 4.17 nM |
| Comparator Or Baseline | Vismodegib (GDC-0449): activity abolished; Sonidegib (LDE225): activity abolished |
| Quantified Difference | Taladegib retains potency (4.17 nM) vs. comparators (inactive/resistant) |
| Conditions | Gli luciferase reporter assay; SAG-induced Hh pathway activation in cells expressing D473H mutant SMO |
Why This Matters
For researchers modeling vismodegib-resistant disease or screening compounds for activity against acquired resistance mechanisms, taladegib provides a validated tool compound that maintains target engagement where first-line SMO antagonists fail.
- [1] Lu W, Liu Y, Ma S, Chen Y, Chen X, Zhang Y, et al. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorg Med Chem. 2020;28(5):115354. View Source
- [2] Atwood SX, Sarin KY, Whitson RJ, Li JR, Kim G, Rezaee M, et al. Smoothened variants explain resistance to Hedgehog pathway inhibitors in basal cell carcinoma. Cancer Cell. 2015;27(3):342-53. View Source
